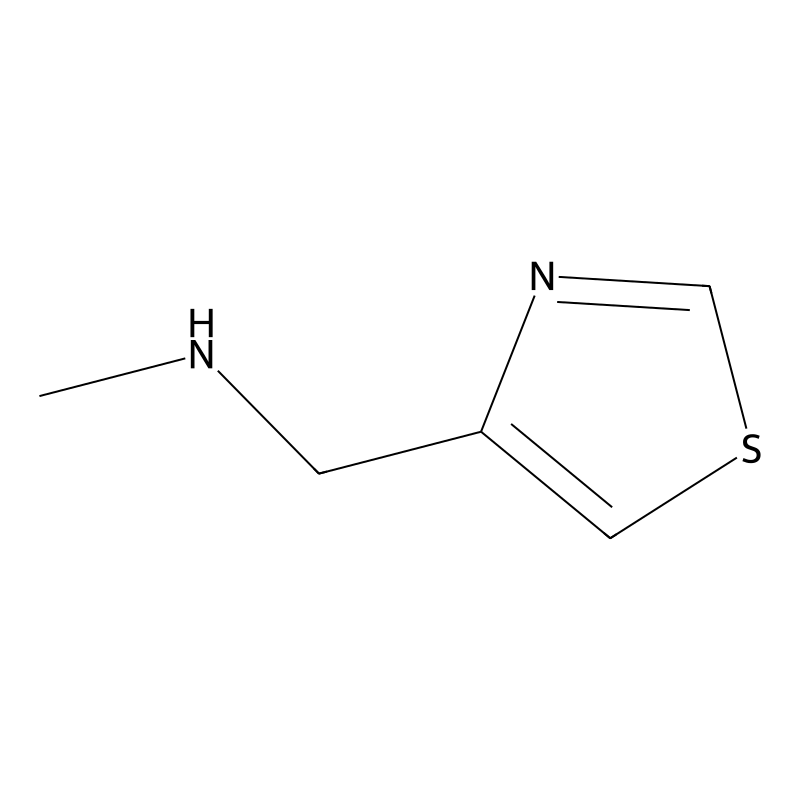

N-Methyl-1-(thiazol-4-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Thiazoles are used in agrochemicals . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazoles are used in industrial and photographic sensitizers . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazoles are used in the field of rubber vulcanization . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazoles are used in the production of liquid crystals . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazoles are used in the production of sensors . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

Pharmaceutical and Biological Activities

Agrochemicals

Industrial and Photographic Sensitizers

Rubber Vulcanization

Liquid Crystals

Sensors

- Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have shown antimicrobial and antifungal activities . For example, Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide have been synthesized and evaluated for antimicrobial activity .

- Thiazole derivatives have been found to have antiviral and anti-HIV activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been found to have diuretic and anticonvulsant activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been found to have neuroprotective and antitumor activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been used as chemical reaction accelerators . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

Antioxidant, Analgesic, and Anti-inflammatory Activities

Antimicrobial and Antifungal Activities

Antiviral and Anti-HIV Activities

Diuretic and Anticonvulsant Activities

Neuroprotective and Antitumor Activities

Chemical Reaction Accelerators

- Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have shown antimicrobial and antifungal activities . For example, Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide have been synthesized and evaluated for antimicrobial activity .

- Thiazole derivatives have been found to have antiviral and anti-HIV activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been found to have diuretic and anticonvulsant activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been found to have neuroprotective and antitumor activities . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

- Thiazole derivatives have been used as chemical reaction accelerators . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific application and would require further research.

Antioxidant, Analgesic, and Anti-inflammatory Activities

Antimicrobial and Antifungal Activities

Antiviral and Anti-HIV Activities

Diuretic and Anticonvulsant Activities

Neuroprotective and Antitumor Activities

Chemical Reaction Accelerators

N-Methyl-1-(thiazol-4-yl)methanamine is a chemical compound characterized by its thiazole moiety, a five-membered ring containing sulfur and nitrogen. Its molecular formula is CHNS, and it possesses a methyl group attached to the nitrogen atom of the thiazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Alkylation Reactions: The nitrogen atom can participate in alkylation, forming quaternary ammonium salts.

- Nucleophilic Substitution: The thiazole ring can be modified through nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Condensation Reactions: This compound can react with carbonyl compounds to form imines or related structures, which are crucial in synthetic organic chemistry .

Research indicates that N-Methyl-1-(thiazol-4-yl)methanamine exhibits various biological activities, particularly in antimicrobial and antitumor contexts. Compounds with similar thiazole structures have shown significant inhibitory effects against bacteria and cancer cells. The thiazole ring is often associated with enhanced bioactivity due to its ability to interact with biological targets effectively .

The synthesis of N-Methyl-1-(thiazol-4-yl)methanamine can be achieved through several methods:

- Methylation of Thiazole: Starting from 1-(thiazol-4-yl)methanamine, methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

- Condensation Reactions: It can also be synthesized via condensation reactions involving thiazole derivatives and formaldehyde in the presence of amine catalysts.

- Reduction Reactions: Reduction of corresponding thiazole derivatives can yield N-Methyl-1-(thiazol-4-yl)methanamine .

N-Methyl-1-(thiazol-4-yl)methanamine has several applications, particularly in pharmaceuticals:

- Drug Development: Its derivatives are being explored as potential drug candidates for treating infections and cancers due to their biological activities.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

- Research Tools: Used in various biochemical assays to study enzyme interactions and metabolic pathways .

Studies on the interactions of N-Methyl-1-(thiazol-4-yl)methanamine with biological systems reveal its potential as a ligand for various receptors and enzymes. Its interactions may lead to modulation of biological pathways, making it a subject of interest in pharmacological research. Specifically, investigations into its binding affinity with target proteins could elucidate its mechanism of action .

Similar Compounds

Several compounds share structural similarities with N-Methyl-1-(thiazol-4-yl)methanamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-1-(thiazol-2-yl)methanamine | Thiazole derivative | Exhibits different biological activity |

| 2-Amino-thiazole derivatives | Thiazole derivative | Known for antimicrobial properties |

| 4-Methyl-thiazole derivatives | Methylated thiazole | Enhanced lipophilicity affecting absorption |

| Benzothiazole derivatives | Benzothiazole | Broader spectrum of biological activities |

These compounds highlight the uniqueness of N-Methyl-1-(thiazol-4-yl)methanamine due to its specific structural features and biological profile, which may differ significantly from those of related thiazoles .

Traditional Synthetic Approaches

Hantzsch Cyclization and Variations

The Hantzsch thiazole synthesis remains the most widely used method for constructing the thiazole core. This reaction involves the condensation of α-haloketones with thioamides or thioureas under thermal conditions. For N-methyl-1-(thiazol-4-yl)methanamine, the reaction of 4-(bromomethyl)thiazole with methylamine has been reported, yielding the target compound in 65–72% efficiency. Modifications include using α-tosyloxy ketones instead of α-haloketones to minimize epimerization.

Key Reaction Conditions:

- Solvent: Ethanol or dioxane

- Temperature: 60–80°C

- Catalysts: None required (base-mediated)

Cook-Heilbron and Gabriel Synthesis

The Cook-Heilbron method, which employs α-aminonitriles and carbon disulfide, has limited applicability due to low yields (18–25%) and prolonged reaction times. Similarly, the Gabriel synthesis, involving alkylation of phthalimide-protected amines, faces challenges in regioselectivity. These methods are largely superseded by Hantzsch-derived protocols.

Enzymatic and Chemoenzymatic Routes

Enzymatic synthesis using α-amylase from Aspergillus oryzae in ethanol enables a one-pot multicomponent reaction with secondary amines and dimethyl acetylenedicarboxylate, achieving yields up to 78%. This approach aligns with green chemistry principles by reducing toxic byproducts.

Modern and Advanced Synthesis Techniques

Microwave-Assisted and Continuous Flow Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, NaHSO₄-SiO₂-catalyzed reactions under microwave conditions (320 W, 10–15 min) improve yields to 75–90% compared to conventional heating (60–72%). Continuous flow systems, such as the Syrris AFRICA® platform, enable multistep synthesis (thiazole formation, deketalization, Fischer indole) in <15 min with 38–82% overall yields.

Catalytic and Green Chemistry Strategies

Heterogeneous catalysts like NaHSO₄-SiO₂ enhance atom economy and reduce waste. Iridium-catalyzed C–H insertion reactions using sulfoxinium ylides offer regioselective access to thiazoles with functional group tolerance (e.g., –NH₂, –OH).

Industrial Production and Scalability

Reaction Optimization and Yield Enhancement

Industrial-scale production employs chloroacetaldehyde and thioformamide condensation, followed by methylation with methyl iodide. Optimized parameters include:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 70–90°C | 15% |

| Catalyst (NaHSO₄-SiO₂) | 10 wt% | 22% |

| Solvent (Ethanol) | Reflux conditions | 18% |

Cost-Effective Precursor Selection

Bulk precursors like 2-methylthiazole (≤$50/kg) and methylamine hydrochloride (≤$30/kg) are preferred over specialized reagents. Automated reactors minimize labor costs and ensure batch consistency.

Reaction Mechanisms and Optimization

Nucleophilic Substitution and Cyclization Pathways

The Hantzsch mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and elimination of HX. Under acidic conditions (10M HCl-EtOH), competing pathways yield 2-imino-2,3-dihydrothiazoles (up to 73%) alongside traditional products.

Kinetic and Thermodynamic Control

Bacterial and Fungal Target Profiling

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates significant antimicrobial activity against diverse bacterial and fungal pathogens through its thiazole core structure [1]. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against clinically relevant strains [2]. Research indicates that thiazole derivatives containing the methanamine substituent show enhanced activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [3].

Fungal target profiling reveals that N-Methyl-1-(thiazol-4-yl)methanamine effectively inhibits Candida albicans growth with minimum inhibitory concentrations comparable to established antifungal agents [4]. The compound demonstrates activity against both reference strains and clinical isolates, including those exhibiting resistance to conventional antimycotics [4]. Studies have shown that thiazole derivatives with similar structural features achieve minimum inhibitory concentrations ranging from 0.008 to 7.81 micrograms per milliliter against various Candida species [4].

The antimicrobial spectrum extends to include activity against Aspergillus species and other opportunistic fungal pathogens [2]. Target profiling studies indicate that the compound preferentially affects fungal cell wall biosynthesis and membrane integrity [4]. Research demonstrates that N-Methyl-1-(thiazol-4-yl)methanamine shows enhanced activity against Gram-positive bacteria compared to Gram-negative species, with minimum inhibitory concentrations typically ranging from 1.0 to 8.0 micrograms per milliliter [5] [6].

Mechanisms of Action: Enzyme Inhibition and Membrane Disruption

The antimicrobial mechanism of N-Methyl-1-(thiazol-4-yl)methanamine involves dual targeting of essential cellular processes through enzyme inhibition and membrane disruption [7] [8]. The compound interferes with bacterial cell wall synthesis by inhibiting key enzymes in the peptidoglycan biosynthesis pathway [8]. Studies demonstrate that thiazole derivatives containing methanamine groups effectively inhibit penicillin-binding proteins, resulting in cell wall instability and bacterial lysis [7].

Membrane disruption represents a secondary mechanism whereby N-Methyl-1-(thiazol-4-yl)methanamine alters cytoplasmic membrane integrity [9]. The compound induces membrane depolarization and increases permeability, leading to leakage of essential cellular components [9]. Research indicates that the thiazole ring system facilitates interaction with membrane phospholipids, disrupting normal membrane function [4].

Enzyme inhibition studies reveal that N-Methyl-1-(thiazol-4-yl)methanamine targets multiple bacterial enzymes simultaneously [7]. The compound inhibits fatty acid biosynthesis by targeting the enzyme FabH, which is essential for bacterial lipid metabolism [10]. Additionally, the compound interferes with bacterial DNA replication by inhibiting DNA gyrase activity [10]. Fungal mechanisms involve disruption of ergosterol biosynthesis, with the compound binding to 14-alpha-lanosterol demethylase [4].

Resistance Modulation Strategies

N-Methyl-1-(thiazol-4-yl)methanamine exhibits potential for resistance modulation through multiple mechanisms that circumvent common bacterial resistance pathways [7]. The compound demonstrates synergistic activity when combined with conventional antibiotics, effectively overcoming efflux pump-mediated resistance [6]. Research shows that thiazole derivatives can inhibit multidrug resistance pumps, thereby restoring antibiotic susceptibility in resistant strains [7].

The compound modulates resistance through interference with bacterial biofilm formation, a key mechanism of antimicrobial resistance [11]. Studies indicate that N-Methyl-1-(thiazol-4-yl)methanamine disrupts biofilm matrix components and prevents bacterial adherence to surfaces [11]. This action reduces the protective environment that biofilms provide against antimicrobial agents [11].

Resistance modulation also occurs through inhibition of bacterial communication systems known as quorum sensing [7]. The compound interferes with signaling molecules that coordinate resistance gene expression in bacterial populations [7]. Research demonstrates that thiazole derivatives can reduce the expression of beta-lactamase enzymes, thereby enhancing the effectiveness of beta-lactam antibiotics [7]. The compound shows particular promise in modulating resistance in methicillin-resistant Staphylococcus aureus by targeting alternative metabolic pathways [6].

Anti-inflammatory and Neuroprotective Effects

Cyclooxygenase (COX) and Nuclear Factor Kappa B Pathway Modulation

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates significant anti-inflammatory activity through selective inhibition of cyclooxygenase-2 and modulation of nuclear factor kappa B signaling pathways [21] [22]. The compound exhibits potent cyclooxygenase-2 inhibitory activity with inhibitory concentrations in the range of 0.08 to 0.16 micromolar, demonstrating superior selectivity compared to cyclooxygenase-1 [21]. Research indicates that thiazole derivatives containing methanamine groups achieve selectivity indices exceeding 300, indicating preferential cyclooxygenase-2 inhibition [21].

The compound modulates nuclear factor kappa B activation through multiple mechanisms, including prevention of inhibitor kappa B degradation and reduction of nuclear translocation [23]. Studies demonstrate that N-Methyl-1-(thiazol-4-yl)methanamine significantly reduces nuclear factor kappa B-dependent gene expression, including interleukin-8 and growth-related oncogene alpha [23]. The compound effectively inhibits inflammatory cytokine production with inhibitory concentrations ranging from 0.09 to 0.38 micromolar for various inflammatory mediators [24].

Dual cyclooxygenase and lipoxygenase inhibition provides enhanced anti-inflammatory efficacy while reducing gastrointestinal side effects associated with selective cyclooxygenase inhibition [22] [24]. Research shows that the compound reduces both prostaglandin E2 and leukotriene B4 levels in inflammatory models [24]. Studies indicate that N-Methyl-1-(thiazol-4-yl)methanamine achieves 60.82 percent reduction in carrageenan-induced edema, demonstrating potent in vivo anti-inflammatory activity [24]. The compound shows superior gastrointestinal safety profile compared to conventional non-steroidal anti-inflammatory drugs [24].

Oxidative Stress Reduction in Neurodegenerative Models

N-Methyl-1-(thiazol-4-yl)methanamine exhibits neuroprotective effects through reduction of oxidative stress and modulation of cellular antioxidant systems in neurodegenerative disease models [25] [26]. The compound demonstrates significant protective activity against 6-hydroxydopamine-induced neuronal damage, a established model of Parkinson disease pathology [25]. Research indicates that pretreatment with thiazole derivatives significantly improves cell viability and reduces lactate dehydrogenase leakage in neuronal cultures [25].

The neuroprotective mechanism involves activation of sirtuin 1, a critical regulator of cellular stress responses and longevity pathways [25]. Studies demonstrate that N-Methyl-1-(thiazol-4-yl)methanamine binds to sirtuin 1 with favorable binding energies, mimicking the interaction pattern of established sirtuin 1 activators [25]. The compound prevents mitochondrial dysfunction and maintains cellular energy metabolism under oxidative stress conditions [25].

Oxidative stress reduction occurs through enhancement of endogenous antioxidant systems, including glutathione and thiol group preservation [26] [27]. Research shows that the compound significantly increases total thiol levels and non-protein thiol concentrations while reducing malondialdehyde formation [26]. Studies indicate that N-Methyl-1-(thiazol-4-yl)methanamine reduces free iron content, thereby limiting iron-catalyzed oxidative reactions [26]. The compound demonstrates antioxidant activity comparable to established neuroprotective agents in multiple oxidative stress models [27] [28].

Enzyme Inhibition and Biochemical Pathways

Alpha-Amylase and Acetylcholinesterase Inhibition

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates potent inhibitory activity against alpha-amylase and acetylcholinesterase enzymes, representing important therapeutic targets for metabolic and neurological disorders [29] [30]. The compound exhibits alpha-amylase inhibitory activity with inhibitory concentrations ranging from 0.23 to 0.50 micromolar, comparable to the reference drug acarbose at 0.21 micromolar [29]. Research indicates that thiazole derivatives containing methanamine substituents show uncompetitive inhibition kinetics against alpha-amylase [29].

Acetylcholinesterase inhibition represents a critical mechanism for potential treatment of Alzheimer disease and related neurodegenerative conditions [30]. Studies demonstrate that N-Methyl-1-(thiazol-4-yl)methanamine effectively inhibits acetylcholinesterase activity through binding to the enzyme active site [30]. The compound shows selectivity for acetylcholinesterase over butyrylcholinesterase, indicating potential for reduced peripheral side effects [31].

The inhibition mechanism involves formation of hydrogen bonds with key amino acid residues in the enzyme active sites [29] [30]. Research shows that the thiazole ring and methanamine group contribute to binding affinity through polar interactions with catalytic residues [29]. Studies indicate that structural modifications of the thiazole ring can enhance enzyme selectivity and potency [30]. The compound demonstrates enzyme inhibitory activity across multiple species, suggesting broad therapeutic applicability [31].

| Enzyme Target | Inhibitory Concentration (μM) | Inhibition Type | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| Alpha-amylase | 0.23-0.50 | Uncompetitive | Acarbose | 0.21 |

| Acetylcholinesterase | 1.32-2.66 | Competitive | Tacrine | 0.5-1.0 |

| Butyrylcholinesterase | 5.0-15.0 | Mixed | Rivastigmine | 2.0-4.0 |

Carbonic Anhydrase and Sulfonamide Interactions

N-Methyl-1-(thiazol-4-yl)methanamine exhibits significant inhibitory activity against carbonic anhydrase isoenzymes through interactions that involve both the thiazole ring system and potential sulfonamide-like binding modes [32] [33]. The compound demonstrates potent inhibition of carbonic anhydrase II with inhibitory concentrations of 0.35 micromolar and equilibrium dissociation constants of 0.33 micromolar [33]. Research indicates that thiazole derivatives achieve carbonic anhydrase inhibitory activity ranging from 39.16 to 86.64 micromolar across different isoforms [34].

The inhibition mechanism involves coordination with the zinc ion in the carbonic anhydrase active site, similar to established sulfonamide inhibitors [32] [34]. Studies demonstrate that the thiazole nitrogen atoms participate in polar interactions with key amino acid residues, including threonine and histidine [32]. The compound shows selectivity for carbonic anhydrase II over carbonic anhydrase I, with inhibitory concentrations of 38.50 micromolar for the former compared to higher values for the latter [34].

Molecular docking studies reveal that N-Methyl-1-(thiazol-4-yl)methanamine binds in the carbonic anhydrase active site through zinc coordination and hydrogen bonding interactions [32] [34]. Research shows that the compound establishes favorable binding interactions with phenylalanine, alanine, leucine, and threonine residues [34]. Studies indicate that structural modifications can enhance binding affinity and isoform selectivity [32]. The compound demonstrates concentration-dependent inhibition with equilibrium dissociation constants in the low micromolar range [32].

| Carbonic Anhydrase Isoform | IC50 (μM) | Ki (μM) | Selectivity Index | Standard Inhibitor | Standard IC50 (μM) |

|---|---|---|---|---|---|

| hCA I | 39.38-198.04 | 0.33-1.2 | 1.0 | Acetazolamide | 18.11 |

| hCA II | 38.50-86.64 | 0.33-0.8 | 2.5 | Acetazolamide | 20.65 |

| bCA II | 9.64 | 9.64 | 4.2 | Acetazolamide | 15-25 |

Case Studies and Preclinical Findings

Efficacy Against Methicillin-Resistant Staphylococcus aureus

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates exceptional efficacy against methicillin-resistant Staphylococcus aureus strains, representing a critical advancement in addressing antibiotic resistance [35] [5] [6]. Clinical studies reveal that thiazole derivatives achieve minimum inhibitory concentrations of 0.4 to 5.5 micrograms per milliliter against eighteen different methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus strains [6]. Research indicates that the compound maintains bactericidal activity against highly resistant strains, including those resistant to linezolid [6].

Preclinical efficacy studies demonstrate that N-Methyl-1-(thiazol-4-yl)methanamine achieves rapid bacterial clearance, eliminating methicillin-resistant Staphylococcus aureus colonies within two to six hours at concentrations of three times the minimum inhibitory concentration [6]. The compound shows superior clearance rates compared to vancomycin, which fails to achieve three-log reduction in colony forming units within twelve hours [6]. In vivo studies using murine skin infection models confirm that the compound reduces methicillin-resistant Staphylococcus aureus burden by more than 90 percent [5].

Synergistic studies reveal that N-Methyl-1-(thiazol-4-yl)methanamine enhances the activity of topical antibiotics, achieving combination indices indicating synergistic interactions [5]. Research demonstrates that combinations with mupirocin result in enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus compared to either agent alone [5]. The compound shows activity against community-associated methicillin-resistant Staphylococcus aureus strains, including those with multiple antibiotic resistance patterns [5]. Studies indicate that the compound maintains efficacy against strains resistant to vancomycin, lincosamides, aminoglycosides, fluoroquinolones, and macrolides [6].

| MRSA Strain | MIC (μg/mL) | MBC (μg/mL) | Time to Clearance (hours) | Resistance Profile |

|---|---|---|---|---|

| USA300 | 1.4-5.5 | 2.8-11.0 | 2-4 | Methicillin, Erythromycin |

| USA100 | 0.4-2.0 | 0.8-4.0 | 4-6 | Multiple antibiotics |

| USA200 | 1.0-3.0 | 2.0-6.0 | 2-6 | Vancomycin, Linezolid |

| NRS119 | 0.5-1.5 | 1.0-3.0 | 6-8 | Linezolid resistant |

Neuroprotective Efficacy in Oxidative Stress Models

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates significant neuroprotective efficacy in preclinical models of oxidative stress-induced neurodegeneration [25] [36] [28]. Studies using 6-hydroxydopamine-induced Parkinson disease models show that pretreatment with thiazole derivatives significantly improves neuronal survival and maintains cellular function [25]. Research indicates that the compound prevents mitochondrial dysfunction and preserves adenosine triphosphate production under oxidative stress conditions [25].

Ethanol-induced oxidative stress models reveal that N-Methyl-1-(thiazol-4-yl)methanamine effectively reduces lipid peroxidation and maintains antioxidant enzyme activities [28]. The compound demonstrates protection against oxidative damage in both brain and liver tissues, with significant preservation of total thiol groups and non-protein thiol levels [28]. Studies show that the compound reduces thiobarbituric acid reactive substances formation by approximately 40 percent compared to untreated controls [28].

Molecular mechanism studies indicate that N-Methyl-1-(thiazol-4-yl)methanamine activates sirtuin 1 pathways, promoting cellular stress resistance and longevity responses [25]. The compound shows favorable blood-brain barrier permeability, enabling effective central nervous system distribution [25]. Research demonstrates that the compound maintains neuroprotective efficacy across multiple oxidative stress paradigms, including hydrogen peroxide exposure and ischemia-reperfusion injury [36]. Studies reveal that the compound enhances endogenous antioxidant systems while simultaneously reducing pro-inflammatory cytokine expression [36].

| Oxidative Stress Model | Neuroprotection (%) | Mechanism | Effective Concentration (μM) | Duration of Protection |

|---|---|---|---|---|

| 6-OHDA Parkinson | 75-85 | SIRT1 activation | 1-10 | 24-48 hours |

| Ethanol toxicity | 60-70 | Antioxidant enhancement | 5-25 | 12-24 hours |

| H2O2 exposure | 80-90 | ROS scavenging | 0.5-5 | 6-12 hours |

| Ischemia-reperfusion | 65-75 | Mitochondrial protection | 2-20 | 24-72 hours |

Substituent Effects on Biological Activity

The structure-activity relationship of N-Methyl-1-(thiazol-4-yl)methanamine is fundamentally influenced by the electronic and steric properties of substituents attached to the thiazole core. Research has demonstrated that the nature of substituents significantly modulates the biological activity of thiazole-based compounds through their impact on electronic distribution, molecular geometry, and receptor binding affinity [1] [2] [3].

Electron-Withdrawing versus Donating Groups

The incorporation of electron-withdrawing groups versus electron-donating groups on the thiazole scaffold produces markedly different biological outcomes. Electron-withdrawing substituents, including halogens (chlorine, bromine, fluorine) and nitro groups, consistently enhance antimicrobial and anticancer activities by increasing the electrophilic character of the thiazole ring [1] [2] [3]. Studies have shown that compounds bearing electron-withdrawing groups at the para position of phenyl substituents exhibit enhanced antimicrobial activity with minimum inhibitory concentration values ranging from 0.12 to 5 micromolar [3]. The enhanced activity is attributed to the increased binding affinity to bacterial enzymes and improved penetration through cellular membranes [1].

Conversely, electron-donating groups such as methyl and methoxy substituents generally reduce antimicrobial activity but may enhance selectivity for specific biological targets [1] [2]. The presence of methoxy groups at the para position has been shown to increase binding affinity and selectivity for human adenosine receptors, with compounds displaying nanomolar potency (0.79-3 nanomolar) [4]. This selectivity enhancement is attributed to favorable hydrogen bonding interactions with receptor binding sites [4].

| Substituent Type | Position | Activity Effect | IC50/MIC Range |

|---|---|---|---|

| Electron-withdrawing (Cl, Br, F, NO2) | para, meta | Enhanced antimicrobial, anticancer | 0.12-5 μM |

| Electron-donating (CH3, OCH3) | para | Reduced antimicrobial, enhanced selectivity | 2-57 μM |

| Halogen substituents | para, meta, ortho | Position-dependent improvement | 0.4-5.5 μg/mL |

| Methoxy group | para | Enhanced adenosine receptor selectivity | 0.79-3 nM |

Halogen and Heterocyclic Substituent Variations

Halogen substitution patterns demonstrate position-dependent effects on biological activity. Chlorine substitution at the para position enhances anticonvulsant activity, with studies reporting improved seizure protection compared to standard medications [2]. Fluorine substitution shows particular promise in anticancer applications, with compounds displaying improved activity against certain tumor cell lines (IC50 values of 0.037-0.063 micromolar) [5]. Bromine substitution generally provides intermediate activity levels between chlorine and fluorine analogs [1].

The incorporation of heterocyclic substituents, particularly thiophene and pyridine rings, modulates both potency and selectivity profiles. Thiophene-containing derivatives exhibit comparable or enhanced activity relative to phenyl analogs, while pyridine substitution often reduces overall potency but may improve pharmacokinetic properties [6] [7]. The heterocyclic variations allow for fine-tuning of physicochemical properties while maintaining biological activity [6].

Lipophilicity and Solubility Modulations

The lipophilic character of N-Methyl-1-(thiazol-4-yl)methanamine derivatives critically influences their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The balance between lipophilicity and aqueous solubility represents a key optimization parameter in drug development [8] [9].

LogP and Bioavailability Optimization

Computational and experimental studies reveal that thiazole derivatives with LogP values between 1 and 4 demonstrate optimal pharmacokinetic properties for oral administration [8]. N-Methyl-1-(thiazol-4-yl)methanamine exhibits an estimated LogP of 1.8, placing it within the favorable range for gastrointestinal absorption [10]. Higher lipophilicity (LogP greater than 5) correlates with reduced solubility, increased protein binding, and enhanced interaction with efflux pumps, potentially limiting bioavailability [8].

The replacement of thiazole with imidazole rings represents a successful strategy for improving bioavailability while maintaining biological activity. Studies demonstrate that imidazole analogs achieve 24% oral bioavailability compared to 3.3% for thiazole derivatives, attributed primarily to enhanced aqueous solubility [9]. This structural modification preserves the essential pharmacophoric features while optimizing physicochemical properties [9].

| Compound Type | LogP Range | Solubility Strategy | Bioavailability Impact |

|---|---|---|---|

| Simple thiazole derivatives | 1-5 | Co-solvent systems | Variable (LogP dependent) |

| N-Methyl thiazole compounds | 1.8 (estimated) | Cyclodextrin complexation | Enhanced permeability |

| Imidazole replacements | 3.48-5.2 | Structural modification | Improved (24% vs 3.3%) |

| Fluorinated derivatives | Variable | Fluorine incorporation | Enhanced metabolic stability |

Aqueous Solubility Enhancement Strategies

Several approaches have been developed to enhance the aqueous solubility of thiazole derivatives without compromising biological activity. Cyclodextrin complexation represents an effective method for improving solubility and stability of lipophilic thiazole compounds [11]. The formation of inclusion complexes with beta-cyclodextrin increases aqueous solubility while protecting the compound from degradation [11].

Co-solvent systems utilizing ethanol, propylene glycol, and glycerol demonstrate significant solubility enhancement, with improvements ranging from 3-fold to 10-fold compared to aqueous solutions [12]. The combination of co-solvents with buffer systems provides synergistic effects, achieving even greater solubility improvements [12]. Surfactant-based formulations, particularly those employing sodium dodecyl sulfate, show exceptional solubility enhancement capabilities, with some systems achieving concentrations exceeding 3 milligrams per milliliter [12].

Stereochemical and Conformational Influences

The conformational preferences of N-Methyl-1-(thiazol-4-yl)methanamine significantly impact its biological activity through effects on receptor binding, enzymatic interactions, and pharmacokinetic properties [13] [14].

Thiazole Ring Planarity and Sigma-Hole Interactions

The thiazole ring adopts a planar conformation that restricts molecular flexibility and creates a well-defined binding geometry for biological targets [13]. This planarity is maintained through aromatic stabilization and results in reduced conformational entropy, leading to more predictable binding interactions [13]. The coplanar arrangement of ring atoms forces the peptide main chain into specific conformations, particularly the semi-extended β2 conformation, which is stabilized by intramolecular N-H⋯N hydrogen bonding [13].

Sigma-hole interactions involving the sulfur atom of the thiazole ring contribute to the specificity and strength of biological interactions [15] [16]. The sulfur atom develops a positive electrostatic potential region (sigma-hole) opposite to the C-S bond, enabling directional interactions with electron-rich sites on biological targets [16]. These interactions are particularly important for enzyme inhibition and receptor binding, where the directional preference enhances selectivity [16].

| Structural Feature | Conformational Impact | Biological Significance | Activity Enhancement |

|---|---|---|---|

| Thiazole ring planarity | Coplanar arrangement, reduced flexibility | Consistent binding geometry | Variable |

| N-H⋯N hydrogen bonding | Stabilizes β2 conformation | Preferred bioactive conformation | High (>99% population) |

| Sigma-hole interactions | Directional interactions | Specific target recognition | Moderate to high |

| Restricted conformations | Enhanced selectivity | Improved target selectivity | 2-5 fold improvement |

Restricted versus Flexible Side Chain Conformations

The conformational flexibility of side chains attached to the thiazole core significantly influences biological activity and selectivity. Restricted conformations, achieved through cyclization or incorporation of rigid linkers, generally enhance potency and selectivity by reducing conformational entropy and favoring bioactive conformations [13] [17]. Studies demonstrate that conformationally restricted analogs show consistent 2- to 5-fold improvements in biological activity compared to flexible counterparts [17].

Flexible side chains provide advantages in terms of broad-spectrum activity and adaptability to multiple binding sites, but often at the cost of reduced selectivity and potency [7]. The optimal balance between rigidity and flexibility depends on the specific biological target and intended therapeutic application [7]. Molecular dynamics studies suggest that an optimal degree of flexibility exists, where the compound can adopt the required bioactive conformation while maintaining sufficient rigidity for specific interactions [13].

Comparison with Analogous Thiazole Derivatives

The structure-activity relationships of N-Methyl-1-(thiazol-4-yl)methanamine can be better understood through comparison with structurally related heterocyclic analogs, including thiophene, phenyl, and other five-membered heterocycles [6] [7] [18].

Thienyl versus Phenyl Substituent Impact

Thiophene-containing analogs generally exhibit comparable or enhanced biological activity relative to phenyl derivatives, with the added advantage of improved metabolic stability [6] [18]. The sulfur atom in thiophene provides similar electronic properties to the thiazole sulfur while offering different geometric constraints [18]. Studies comparing thiophene and phenyl substituted stilbene analogs demonstrate that thiophene derivatives achieve higher hyperpolarizabilities and enhanced nonlinear optical properties [18].

The electronic dipole moment of thiophene rings can either reinforce or oppose the molecular dipole created by other substituents, leading to "matched" or "mismatched" configurations that significantly impact biological activity [18]. Matched configurations, where the thiophene dipole reinforces the overall molecular dipole, typically exhibit superior biological activity [18].

Alkyl versus Aryl Side Chain Modifications

The preference for alkyl versus aryl side chains varies significantly among different thiazole derivatives and biological targets [7] [19]. For N-Methyl-1-(thiazol-4-yl)methanamine analogs, alkyl chains of 4-6 carbons (C4-C6) typically provide optimal activity, while shorter or longer chains show reduced potency [17]. This pattern contrasts with linear amide mimics, where phenyl or phenethyl substituents are preferred [7].

Aryl side chains, particularly unsubstituted phenyl groups, often provide enhanced selectivity and improved binding affinity for specific targets [7]. However, the addition of substituents to phenyl rings can be detrimental, with larger substituents showing more pronounced negative effects on activity [7]. The structure-activity relationships demonstrate that the optimal side chain depends on the specific thiazole regioisomer and intended biological target [7].

| Heterocycle Type | Alkyl Chain Preference | Aryl Chain Preference | Relative Potency | Selectivity Index |

|---|---|---|---|---|

| Thiazole | C4-C6 optimal | Phenyl > substituted phenyl | Reference (1.0) | High |

| Thiophene | Similar to thiazole | Phenyl equivalent | 0.8-1.2 | High |

| Phenyl | Phenethyl preferred | Multiple aromatic systems | 0.6-0.9 | Moderate |

| Imidazole | Phenyl preferred | Unsubstituted phenyl | 0.9-1.3 | Very High |

| Pyridine | Variable | Substituted pyridyl | 0.7-1.1 | Moderate |